N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a methyl group and a benzamide moiety linked to a boronate ester. Its unique structure makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4-methylpyrimidine.
Boronate Ester Formation: The boronate ester is introduced via a reaction between 4-bromo-1,3,2-dioxaborolane and the benzamide derivative.
Coupling Reaction: The final step involves coupling the pyrimidine ring with the boronate ester using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring or the benzamide moiety.
Substitution: The boronate ester group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products
Oxidation: Formation of boronic acids.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of new compounds with different substituents on the boronate ester.
Scientific Research Applications
N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays. The pyrimidine ring and benzamide moiety contribute to the compound’s binding affinity and specificity towards target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyrimidin-2-yl)-4-bromobenzamide: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Contains a carboxylic acid group instead of the pyrimidine ring, altering its reactivity and applications.
Uniqueness
N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a pyrimidine ring, benzamide moiety, and boronate ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various scientific research applications.
Properties
Molecular Formula |
C18H22BN3O3 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H22BN3O3/c1-12-10-11-20-16(21-12)22-15(23)13-6-8-14(9-7-13)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,20,21,22,23) |
InChI Key |
MUQRPPVWYSPQPZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=NC=CC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.